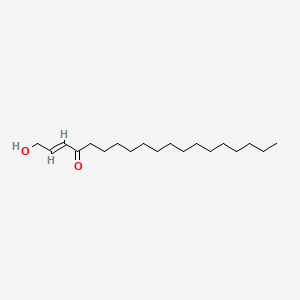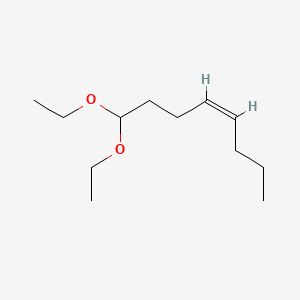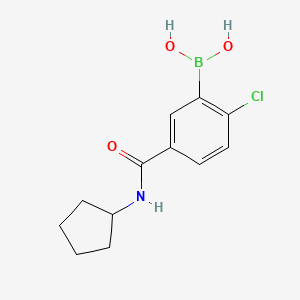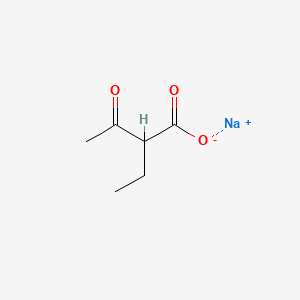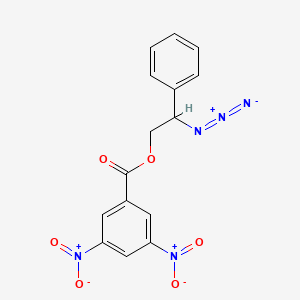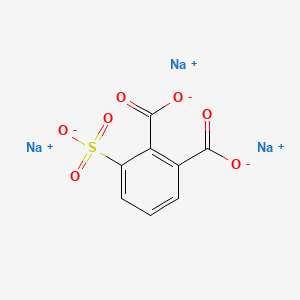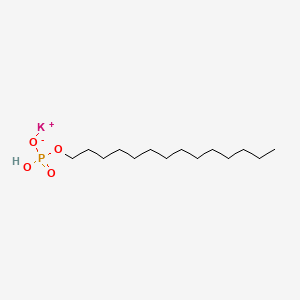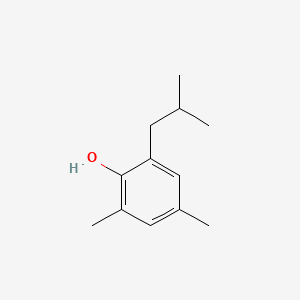
6-(2-Methylpropyl)-2,4-xylenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Methylpropyl)-2,4-xylenol: is an organic compound belonging to the class of phenols. It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring, along with two methyl groups and a 2-methylpropyl group. This compound is known for its antiseptic properties and is often used in various industrial and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methylpropyl)-2,4-xylenol typically involves the alkylation of 2,4-xylenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where 2,4-xylenol and isobutylene are combined with an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated to around 100-150°C under pressure to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 6-(2-Methylpropyl)-2,4-xylenol can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl group or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: 6-(2-Methylpropyl)-2,4-xylenol is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its antimicrobial properties. It is used in formulations to test its efficacy against various bacterial and fungal strains.
Medicine: The antiseptic properties of this compound make it valuable in medical applications. It is used in disinfectants and antiseptic solutions for wound care and surgical instruments.
Industry: In the industrial sector, this compound is used in the production of resins, adhesives, and coatings. Its ability to inhibit microbial growth makes it useful in preserving industrial products.
Mécanisme D'action
The mechanism of action of 6-(2-Methylpropyl)-2,4-xylenol primarily involves its interaction with microbial cell membranes. The hydroxyl group in the compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This action is particularly effective against gram-positive bacteria and certain fungi.
Comparaison Avec Des Composés Similaires
2,4-Dimethylphenol: Similar structure but lacks the 2-methylpropyl group.
4-Isopropyl-2-methylphenol: Similar structure with an isopropyl group instead of a 2-methylpropyl group.
2,4,6-Trimethylphenol: Contains an additional methyl group compared to 6-(2-Methylpropyl)-2,4-xylenol.
Uniqueness: this compound is unique due to the presence of the 2-methylpropyl group, which enhances its lipophilicity and antimicrobial properties. This structural feature distinguishes it from other similar phenolic compounds and contributes to its effectiveness in various applications.
Propriétés
Numéro CAS |
90474-45-6 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2,4-dimethyl-6-(2-methylpropyl)phenol |
InChI |
InChI=1S/C12H18O/c1-8(2)5-11-7-9(3)6-10(4)12(11)13/h6-8,13H,5H2,1-4H3 |
Clé InChI |
YPMUOXXJXLOQSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)CC(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






